2-(Tert-butoxy)-4-ethylphenol
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H18O2 |
|---|---|
Molecular Weight |
194.27 g/mol |
IUPAC Name |
4-ethyl-2-[(2-methylpropan-2-yl)oxy]phenol |
InChI |
InChI=1S/C12H18O2/c1-5-9-6-7-10(13)11(8-9)14-12(2,3)4/h6-8,13H,5H2,1-4H3 |
InChI Key |
OCCFYQUUGYPWCW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C=C1)O)OC(C)(C)C |
Origin of Product |
United States |
Synthetic Methodologies and Preparative Routes for 2 Tert Butoxy 4 Ethylphenol
Direct Alkylation Approaches in Phenol (B47542) Functionalization
Direct alkylation of phenols is a common and straightforward method for the synthesis of alkylated phenolic compounds. In the context of 2-(tert-butoxy)-4-ethylphenol, this involves the reaction of 4-ethylphenol (B45693) with an appropriate tert-butylating agent.
Catalytic Alkylation of 4-Ethylphenol with Isobutylene (B52900) Derivatives
The reaction of 4-ethylphenol with isobutylene in the presence of a catalyst is a probable and industrially viable method for the manufacture of this compound. nih.gov This process falls under the category of Friedel-Crafts alkylation. The reaction typically employs an acid catalyst to activate the isobutylene, which then acts as an electrophile and attacks the electron-rich aromatic ring of 4-ethylphenol. The hydroxyl group of the phenol directs the substitution primarily to the ortho position, yielding the desired product.
Various catalysts can be employed for this reaction, including solid acids like zeolites and clays, as well as Lewis acids such as aluminum phenoxide. google.comwikipedia.org The choice of catalyst can significantly influence the selectivity and yield of the reaction. For instance, the use of a hierarchical porous silica-alumina material as a catalyst in the tert-butylation of phenol with tert-butanol (B103910) has been shown to be effective. mdpi.com
Below is a table summarizing typical reaction conditions for the alkylation of phenols with tert-butylating agents, which can be adapted for the synthesis of this compound.
| Catalyst | Alkylating Agent | Temperature (°C) | Pressure | Yield (%) | Reference |
| DR-2030 | Isobutylene | 80 | - | 73.8 (2,4-DTBP) | google.com |
| Zeolite HY | tert-Butanol | 125-165 | Atmospheric | High conversion | researchgate.net |
| Ionic Liquid | tert-Butanol | 70 | Atmospheric | 86 (phenol conversion) | nih.gov |
Investigations into Alkylation Agent Selection and Reaction Optimization
The selection of the alkylating agent and the optimization of reaction conditions are crucial for achieving high yields and selectivity. Isobutylene is a common and cost-effective choice for introducing the tert-butyl group. nih.govwikipedia.org Alternatively, tert-butanol can also be used as the alkylating agent in the presence of an acid catalyst. mdpi.comresearchgate.netnih.gov
Reaction parameters such as temperature, pressure, and the molar ratio of reactants play a significant role. For example, in the alkylation of phenol with isobutylene, lower temperatures may favor the formation of the mono-alkylated product, while higher temperatures can lead to di-alkylation. researchgate.net The catalyst's nature, including its acidity and pore structure, also impacts the product distribution. mdpi.com Optimization studies often involve screening different catalysts and systematically varying reaction conditions to find the optimal parameters for the desired product.
Etherification Reactions for Alkyl Phenyl Ether Formation
Etherification reactions provide an alternative route to this compound, where the oxygen atom of the phenolic hydroxyl group acts as a nucleophile.
Williamson Ether Synthesis in the Context of Substituted Phenols
The Williamson ether synthesis is a classic and versatile method for preparing ethers. masterorganicchemistry.comwikipedia.orgyoutube.com It involves the reaction of a deprotonated alcohol or phenol (an alkoxide or phenoxide) with an alkyl halide. masterorganicchemistry.comwikipedia.org In the synthesis of this compound, this would entail the reaction of 4-ethylphenoxide with a tert-butyl halide, such as tert-butyl bromide.
However, the Williamson ether synthesis is generally most effective with primary alkyl halides. masterorganicchemistry.comwikipedia.org Tertiary alkyl halides, like tert-butyl bromide, are prone to undergo elimination reactions (E2) in the presence of a strong base (the phenoxide), leading to the formation of isobutylene rather than the desired ether. masterorganicchemistry.com This is a significant limitation for the synthesis of tert-butyl phenyl ethers via this method. The alkaline hydrolysis of tertiary butyl bromide, for instance, proceeds through an SN1 mechanism, highlighting the propensity for carbocation formation and subsequent elimination. shaalaa.com
A laboratory procedure for a related reaction, the synthesis of 4-ethylanisole (B128215) from 4-ethylphenol and methyl iodide (a primary alkyl halide), demonstrates the general setup for a Williamson ether synthesis involving a substituted phenol. utahtech.edu
Acid-Catalyzed Condensation Strategies
Acid-catalyzed condensation, or etherification, of phenols with alcohols presents another synthetic route. For the preparation of this compound, this would involve the reaction of 4-ethylphenol with tert-butanol in the presence of an acid catalyst. researchgate.netnih.gov The mechanism involves the protonation of the alcohol by the acid catalyst, followed by the loss of water to form a stable carbocation (in this case, the tert-butyl carbocation). The phenol then acts as a nucleophile, attacking the carbocation to form the ether.
Various acid catalysts can be employed, including Brønsted acids like sulfuric acid and p-toluenesulfonic acid, as well as solid acid catalysts such as zeolites and ion-exchange resins. researchgate.netnih.gov The use of solid acids is often preferred due to easier separation and potential for recycling. nih.gov
The following table presents data from the acid-catalyzed alkylation of phenol with tert-butanol, which is analogous to the synthesis of the target compound.
| Catalyst | Reactant Ratio (Phenol:tert-Butanol) | Temperature (°C) | Phenol Conversion (%) | Selectivity | Reference |
| Zeolite HY | 1:1.5 | 125-165 | High | Favors mono-alkylated products | researchgate.net |
| Ionic Liquid | - | 70 | 86 | 57.6% for 4-tert-butylphenol (B1678320) | nih.gov |
| Hierarchical Porous Silica-Alumina | 1:2.5 | 145 | 89.5 | - | mdpi.com |
Phase Transfer Catalysis in Alkyl Phenyl Ether Synthesis
Phase transfer catalysis (PTC) is a powerful technique that facilitates the reaction between reactants located in different immiscible phases, typically an aqueous phase and an organic phase. jocpr.com In the context of alkyl phenyl ether synthesis, a phase transfer catalyst, such as a quaternary ammonium (B1175870) salt, transports the phenoxide anion from the aqueous phase (where it is generated by a base like sodium hydroxide) to the organic phase, where it can react with the alkyl halide. utahtech.edu
A practical example is the synthesis of 4-ethylanisole from 4-ethylphenol and methyl iodide using tetrabutylammonium (B224687) bromide as the phase transfer catalyst. utahtech.edu This approach could theoretically be applied to the synthesis of this compound. However, as with the traditional Williamson ether synthesis, the use of a tertiary alkyl halide as the electrophile would likely result in significant elimination as a side reaction. The synthesis of 1-butoxy-4-tert-butylbenzene (B13943118) has been studied using a multi-site phase transfer catalysis system, demonstrating the applicability of this method for preparing substituted alkyl phenyl ethers. bcrec.id
Metal-Catalyzed Etherification Approaches
Metal-catalyzed cross-coupling reactions represent a powerful and versatile strategy for the formation of C–O bonds, particularly in the synthesis of aryl ethers. The two most prominent methods applicable to the synthesis of this compound are the Ullmann condensation and the Buchwald-Hartwig amination, which has been adapted for etherification. These methods offer significant advantages over traditional nucleophilic substitution, often proceeding under milder conditions with a broader substrate scope.
The Ullmann condensation is a copper-catalyzed reaction that typically involves the coupling of an aryl halide with an alcohol. wikipedia.org In a plausible synthetic route to this compound, this would involve the reaction of a halogenated 4-ethylphenol derivative, such as 2-bromo-4-ethylphenol (B1341062) or 2-iodo-4-ethylphenol, with potassium tert-butoxide. Traditional Ullmann reactions often required harsh conditions, including high temperatures (frequently over 200 °C) and stoichiometric amounts of copper. wikipedia.org However, significant advancements have led to the development of more efficient catalytic systems. Modern protocols utilize soluble copper(I) or copper(II) catalysts in combination with ligands like phenanthrolines, amino acids, or diamines, which facilitate the reaction under milder temperatures (e.g., 80-120 °C) and with lower catalyst loadings. nih.govorganic-chemistry.org
The Buchwald-Hartwig C-O cross-coupling is another cornerstone of modern organic synthesis, utilizing palladium catalysts to form aryl ethers from aryl halides or triflates and alcohols. wikipedia.orgorganic-chemistry.org This reaction is renowned for its high functional group tolerance and broad applicability. The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by reaction with the alkoxide and subsequent reductive elimination to yield the aryl ether. researchgate.net The choice of phosphine (B1218219) ligand is crucial for the reaction's success, with sterically hindered, electron-rich ligands often providing the best results. wikipedia.org For the synthesis of this compound, a palladium catalyst paired with a suitable ligand would be used to couple 2-bromo-4-ethylphenol with sodium or potassium tert-butoxide. This method is a strong alternative to the Ullmann condensation, particularly for substrates that may be sensitive to higher temperatures. wikipedia.orgorganic-chemistry.org
| Method | Catalyst System (Typical) | Ligand (Typical) | Base (Typical) | Solvent (Typical) | Temperature (°C) |
|---|---|---|---|---|---|
| Ullmann Condensation | CuI, Cu₂O, or Cu(OAc)₂ | 1,10-Phenanthroline, L-Proline, N,N'-Dimethylethylenediamine | K₂CO₃, Cs₂CO₃, t-BuOK | DMF, Dioxane, Toluene (B28343) | 80 - 160 |
| Buchwald-Hartwig Etherification | Pd(OAc)₂, Pd₂(dba)₃ | Bulky phosphines (e.g., RuPhos, XPhos, SPhos) | NaOt-Bu, K₃PO₄, Cs₂CO₃ | Toluene, Dioxane | 80 - 110 |
Novel Synthetic Pathways and Green Chemistry Considerations in Production
Research into the synthesis of substituted phenols and aryl ethers is continuously evolving, with a focus on developing more efficient, sustainable, and environmentally benign methodologies.
Novel Synthetic Pathways: While classical methods remain robust, novel approaches for C-O bond formation are emerging. These include:
Photoredox Catalysis: Light-mediated reactions offer alternative energy sources to thermal heating and can often proceed under very mild conditions.
Electrophilic Tert-butoxylation: The use of reagents that deliver an electrophilic "t-BuO⁺" species could potentially be used to directly install the tert-butoxy (B1229062) group onto the phenol ring, although controlling regioselectivity would remain a significant challenge.
Flow Chemistry: Performing syntheses in continuous flow reactors instead of batch processes allows for precise control over reaction parameters (temperature, pressure, reaction time), which can improve yield, selectivity, and safety.
Green Chemistry Considerations: The principles of green chemistry are increasingly important in chemical manufacturing. For the synthesis of this compound, several aspects can be considered to improve its environmental footprint:
Catalysis over Stoichiometric Reagents: The use of metal-catalyzed etherification methods is inherently greener than older methods that may require stoichiometric amounts of activating reagents. Catalytic processes reduce waste and improve atom economy. acs.orggoogle.com
Solvent Selection: Traditional syntheses often employ volatile organic compounds (VOCs) like toluene or DMF. A key green objective is to replace these with more sustainable alternatives. Recent research has shown that Ullmann-type C-O coupling reactions can be performed efficiently in deep eutectic solvents (DES), which are biodegradable, have low toxicity, and are derived from renewable resources. nih.gov
Energy Efficiency: The development of more active catalysts for Ullmann and Buchwald-Hartwig reactions allows the processes to be run at lower temperatures, reducing energy consumption. organic-chemistry.org
Waste Reduction: Optimizing reactions to achieve high selectivity and yield minimizes the formation of byproducts and reduces the need for extensive purification, thereby decreasing solvent usage and waste generation. For instance, avoiding poly-alkylation products, a common issue in Friedel-Crafts reactions, is a significant advantage of targeted cross-coupling methods. google.com
By integrating these novel pathways and green chemistry principles, the production of this compound can be made more efficient, cost-effective, and environmentally responsible.
Spectroscopic Characterization and Structural Elucidation of 2 Tert Butoxy 4 Ethylphenol
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise arrangement of atoms within a molecule. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.
Proton (¹H) NMR Spectroscopic Analysis
Proton (¹H) NMR spectroscopy of 2-(Tert-butoxy)-4-ethylphenol is expected to reveal a distinct set of signals corresponding to the different types of protons in the molecule. The aromatic region would likely display a complex splitting pattern for the three protons on the benzene (B151609) ring. The proton ortho to the hydroxyl group is expected to be a doublet, coupled to the adjacent meta proton. The proton meta to the hydroxyl group would likely appear as a doublet of doublets, being coupled to both the ortho and para protons. The proton para to the hydroxyl group (and ortho to the ethyl group) would also be a doublet.
The ethyl group would present a characteristic quartet for the methylene (B1212753) (-CH2-) protons, coupled to the three methyl (-CH3) protons, which would in turn appear as a triplet. The most downfield of the aliphatic signals would be the methylene protons due to their proximity to the aromatic ring. A prominent singlet, integrating to nine protons, would be observed for the magnetically equivalent protons of the tert-butoxy (B1229062) group. The phenolic hydroxyl (-OH) proton would appear as a broad singlet, the chemical shift of which is dependent on concentration and solvent.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| Aromatic H (ortho to OH) | 6.8 - 7.2 | d | ~8.0 |
| Aromatic H (meta to OH) | 6.8 - 7.2 | dd | ~8.0, ~2.0 |
| Aromatic H (para to OH) | 6.6 - 7.0 | d | ~2.0 |
| Phenolic OH | Variable (4.0 - 7.0) | br s | - |
| Ethyl -CH2- | 2.5 - 2.8 | q | ~7.5 |
| tert-Butoxy -C(CH3)3 | 1.3 - 1.5 | s | - |
| Ethyl -CH3 | 1.1 - 1.3 | t | ~7.5 |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
Carbon-13 (¹³C) NMR Spectroscopic Analysis
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, a total of 10 distinct carbon signals are expected (4 aromatic CH, 2 aromatic quaternary C, 1 ethyl CH2, 1 ethyl CH3, 1 tert-butoxy quaternary C, and 1 tert-butoxy CH3). The carbon atom attached to the hydroxyl group (C1) and the carbon of the ether linkage (C2) would be the most deshielded among the aromatic carbons. The signal for the nine equivalent methyl carbons of the tert-butoxy group would be a prominent feature in the aliphatic region of the spectrum.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| Aromatic C-OH | 145 - 150 |
| Aromatic C-O-tBu | 140 - 145 |
| Aromatic C-H | 115 - 130 |
| Aromatic C-ethyl | 135 - 140 |
| Aromatic C-H | 115 - 130 |
| Aromatic C-H | 115 - 130 |
| tert-Butoxy C (quaternary) | 75 - 80 |
| tert-Butoxy -CH3 | 28 - 32 |
| Ethyl -CH2- | 22 - 26 |
| Ethyl -CH3 | 13 - 17 |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the proton and carbon signals and confirming the molecular structure.
COSY (Correlation Spectroscopy) : A ¹H-¹H COSY spectrum would show correlations between protons that are coupled to each other. For this compound, this would confirm the coupling between the adjacent aromatic protons and the coupling between the methylene and methyl protons of the ethyl group. wikipedia.orgyoutube.comlibretexts.org
HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms. wikipedia.org It would allow for the definitive assignment of each proton signal to its corresponding carbon signal. For instance, the aromatic proton signals would be correlated to their respective aromatic carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation) : The HMBC spectrum reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying connectivity across quaternary carbons. For example, correlations would be expected between the tert-butoxy protons and the quaternary ether carbon, as well as the C2 aromatic carbon.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The IR spectrum of this compound would be dominated by a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the phenolic hydroxyl group. The C-O stretching vibration of the ether linkage would likely appear in the 1200-1250 cm⁻¹ region. Aromatic C-H stretching vibrations would be observed just above 3000 cm⁻¹, while aliphatic C-H stretching vibrations of the ethyl and tert-butoxy groups would appear just below 3000 cm⁻¹. The aromatic C=C stretching vibrations are expected in the 1450-1600 cm⁻¹ range. Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the aromatic ring and the C-C backbone, which may be weak in the IR spectrum.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry (MS) is used to determine the molecular weight and to gain structural information from the fragmentation pattern of the molecule. For this compound (C₁₂H₁₈O), the molecular ion peak [M]⁺ would be observed at an m/z value corresponding to its molecular weight (194.27 g/mol ).
A characteristic fragmentation pathway for phenols is the loss of the alkyl group. In this case, a significant fragment would likely result from the loss of a tert-butyl radical (•C(CH₃)₃) from the ether linkage, leading to a prominent peak at m/z [M - 57]⁺. Another expected fragmentation is the loss of isobutylene (B52900) from the tert-butoxy group via a McLafferty-type rearrangement, which would also result in a significant peak. The ethyl group could also undergo benzylic cleavage to lose a methyl radical (•CH₃), resulting in a fragment at m/z [M - 15]⁺.
X-ray Crystallography for Solid-State Molecular Architecture (If Available for Analogues)
To date, the single-crystal X-ray structure of this compound has not been reported in the publicly available literature. However, analysis of crystal structures of analogous 2-alkoxyphenols can provide insights into the likely solid-state architecture. researchgate.netnih.gov It is expected that the molecule would exhibit intermolecular hydrogen bonding between the phenolic hydroxyl group of one molecule and the oxygen atom of the ether or hydroxyl group of a neighboring molecule, leading to the formation of chains or dimeric structures in the solid state. The bulky tert-butoxy group would likely influence the crystal packing, potentially leading to a less dense structure compared to less substituted phenols. The planarity of the benzene ring would be a dominant feature, with the ethyl and tert-butoxy groups adopting conformations that minimize steric hindrance.
Chromatographic Methods for Purity Assessment and Separation Science
Comprehensive searches for detailed chromatographic methods specifically developed for the analysis and purity assessment of this compound did not yield specific research findings or established protocols. The scientific literature and available chemical databases frequently provide information on structurally related isomers, such as 2-tert-butyl-4-ethylphenol (B1222043) and 2,4-di-tert-butylphenol (B135424), but not for this compound itself.
In general, the purity and separation of phenolic compounds are routinely accomplished using techniques like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). For a compound with the structure of this compound, one could anticipate that these methods would be applicable.
Gas Chromatography (GC) would likely be a suitable technique for assessing the purity of this compound, given its expected volatility. A typical approach would involve a capillary column with a non-polar or medium-polarity stationary phase. Detection could be achieved using a Flame Ionization Detector (FID) for quantitative analysis or Mass Spectrometry (MS) for both quantification and structural confirmation of the parent compound and any potential impurities. The presence of isomers or by-products from its synthesis would necessitate a column and temperature program capable of achieving adequate resolution.
High-Performance Liquid Chromatography (HPLC) , particularly in a reverse-phase mode, would also be a powerful tool. A C18 or C8 column could be employed with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. An acidic modifier is often added to the mobile phase to ensure the phenol (B47542) is in its protonated state. Detection by UV-Vis spectrophotometry would be effective due to the phenolic chromophore. For more complex mixtures or trace-level analysis, coupling HPLC with Mass Spectrometry (LC-MS) would provide enhanced sensitivity and specificity.
Computational Chemistry Investigations on 2 Tert Butoxy 4 Ethylphenol
Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. DFT calculations for 2-(Tert-butoxy)-4-ethylphenol would focus on its optimized geometry and the distribution of its electrons to predict its stability and reactivity. Studies on similar hindered phenols, such as 2,4-dimethyl-6-tert-butylphenol, have successfully used DFT to analyze their antioxidant mechanisms. tandfonline.com
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding a molecule's chemical reactivity. The HOMO, acting as an electron donor, and the LUMO, an electron acceptor, are the frontier orbitals involved in chemical reactions. ijaemr.com The energy difference between them, the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability and reactivity. ijaemr.comresearchgate.net
A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For phenolic compounds, this gap is related to their antioxidant capacity; a lower gap often corresponds to higher reactivity and a greater ability to donate electrons to neutralize free radicals. researchgate.net In this compound, the electron-donating nature of the tert-butoxy (B1229062) and ethyl groups would influence the energies of these frontier orbitals. DFT calculations would precisely quantify these energies and the resulting energy gap.
Table 1: Conceptual Frontier Molecular Orbital Parameters for this compound This table is illustrative, based on typical values for similar phenolic compounds.
| Parameter | Energy (eV) | Description |
| EHOMO | -5.8 to -6.5 | Energy of the highest occupied molecular orbital; related to the electron-donating ability. |
| ELUMO | -0.5 to 1.0 | Energy of the lowest unoccupied molecular orbital; related to the electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | 5.3 to 7.0 | Indicates chemical reactivity and kinetic stability; a smaller gap implies higher reactivity. nih.gov |
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attack. libretexts.orgresearchgate.net The MEP map displays different potential values on the electron density surface, typically using a color spectrum. wolfram.com Red areas indicate regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue areas represent positive potential (electron-poor), indicating sites for nucleophilic attack. wolfram.com
For this compound, an MEP analysis would be expected to show a significant region of negative potential (red) around the oxygen atom of the hydroxyl group due to its high electronegativity and lone pairs of electrons. researchgate.net The aromatic ring would likely exhibit a delocalized π-electron system, also contributing to the negative potential. Conversely, the hydrogen atom of the hydroxyl group would be a site of positive potential (blue), making it a likely site for interaction with nucleophiles.
Natural Bonding Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. researchgate.netnih.govwisc.edu This analysis is particularly useful for understanding charge delocalization, hyperconjugative interactions, and the strength of chemical bonds. chalcogen.ro
In this compound, NBO analysis would quantify the electron density on each atom and in each bond. It would reveal hyperconjugative interactions, such as the delocalization of electron density from the oxygen lone pairs into the antibonding orbitals of the aromatic ring (n → σ* or n → π* interactions). These interactions contribute to the stability of the molecule. The analysis can also elucidate the nature of the intramolecular hydrogen bond, if any, and the polarization of the various C-C, C-H, C-O, and O-H bonds. chalcogen.ro
Table 2: Conceptual NBO Analysis of Key Interactions in this compound This table is illustrative and represents expected interactions.
| Donor NBO (Occupancy) | Acceptor NBO (Occupancy) | Stabilization Energy E(2) (kcal/mol) |
| LP (O) | π* (Carom-Carom) | High |
| σ (Carom-H) | σ* (Carom-Carom) | Moderate |
| σ (Cethyl-H) | σ* (Carom-Cethyl) | Low |
Conformational Analysis and Energy Minimization Techniques
Molecules with rotatable single bonds, like this compound, can exist in multiple spatial arrangements known as conformations. Conformational analysis aims to identify the most stable conformer(s), which correspond to minima on the potential energy surface. upenn.edu The bulky tert-butoxy group introduces significant steric hindrance, which plays a major role in determining the preferred orientation of the substituents on the phenol (B47542) ring. nih.govwikipedia.org
Computational methods can systematically rotate the bonds—specifically the C-O bond of the tert-butoxy group and the C-C bond of the ethyl group—to map the potential energy surface. researchgate.net By calculating the energy of each conformation, a global minimum can be identified. For similar p-alkyl phenols, studies have shown that the orientation of the hydroxyl group (syn or anti relative to the alkyl substituent) can lead to different stable conformers. researchgate.net For this compound, the analysis would determine the most stable arrangement by minimizing steric clashes and maximizing stabilizing electronic interactions.
Molecular Dynamics Simulations for Intermolecular Interactions
While quantum mechanics methods are excellent for studying individual molecules, Molecular Dynamics (MD) simulations are used to explore the behavior of molecules over time, particularly their interactions with other molecules in a condensed phase (like a solvent). nih.govnih.gov MD simulations model the movements of atoms and molecules based on a force field, providing insights into properties like solvation, diffusion, and the formation of intermolecular bonds such as hydrogen bonds. nih.govaip.org
An MD simulation of this compound in a solvent like water or a non-polar solvent would reveal how the molecule interacts with its environment. Key aspects to study would include:
Hydrogen Bonding: The phenolic hydroxyl group can act as both a hydrogen bond donor and acceptor. nih.gov MD simulations can quantify the lifetime and geometry of these hydrogen bonds with solvent molecules or other phenol molecules.
Solvation Shell: The simulation would show the structure of the solvent molecules around the solute, revealing how the hydrophobic tert-butyl and ethyl groups and the hydrophilic hydroxyl group organize the surrounding solvent.
Aggregation: At higher concentrations, MD can simulate how molecules of this compound might aggregate, driven by hydrophobic interactions and hydrogen bonding.
Prediction of Spectroscopic Parameters via Quantum Chemical Calculations
Quantum chemical calculations, particularly DFT, can accurately predict various spectroscopic parameters. acs.org This is a powerful tool for interpreting experimental spectra and confirming the structure of a synthesized compound. researchgate.netacs.org
Calculations can determine the vibrational frequencies corresponding to the normal modes of the molecule. These calculated frequencies can be correlated with experimental infrared (IR) and Raman spectra. nih.gov For this compound, key vibrational modes would include the O-H stretch, C-O stretch, aromatic C-H stretches, and vibrations associated with the tert-butyl and ethyl groups. youtube.com Comparing the calculated spectrum with the experimental one helps in the definitive assignment of the observed spectral bands. researchgate.net
Similarly, Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum (UV-Vis). This involves calculating the energies of electronic transitions from the ground state to various excited states. The results, including the wavelength of maximum absorption (λmax) and oscillator strengths, can be compared with experimental UV-Vis data to understand the electronic structure of the molecule.
Table 3: Comparison of Conceptual Experimental and Calculated Vibrational Frequencies for this compound This table illustrates the typical comparison between experimental and DFT-calculated (e.g., B3LYP/6-31G) vibrational data. Calculated frequencies are often scaled to better match experimental values.*
| Vibrational Mode | Experimental Frequency (cm-1) | Calculated Frequency (cm-1) | Assignment |
| ν(O-H) | ~3600 | ~3750 | O-H stretching |
| ν(C-H)arom | ~3050 | ~3150 | Aromatic C-H stretching |
| ν(C-H)aliph | ~2960 | ~3050 | Aliphatic C-H stretching |
| ν(C-O) | ~1240 | ~1280 | C-O stretching |
Modeling of Reaction Mechanisms and Transition States
The elucidation of chemical reaction mechanisms at a molecular level is a cornerstone of modern chemistry, providing fundamental insights into how transformations occur. Computational chemistry offers a powerful lens through which to view these processes, enabling the study of fleeting structures like transition states that are often difficult or impossible to characterize experimentally. For a molecule such as this compound, computational modeling can predict potential reaction pathways, identify key intermediates, and quantify the energy barriers that govern reaction rates.
Theoretical Approaches to Reaction Mechanism and Transition State Analysis
The investigation of reaction mechanisms involving this compound would typically employ quantum chemical methods, with Density Functional Theory (DFT) being a prevalent choice due to its balance of accuracy and computational cost. tandfonline.comnih.gov Such studies focus on mapping the potential energy surface (PES) of a reaction. The PES is a multidimensional surface that represents the energy of a chemical system as a function of its geometry. Reactants and products reside in energy minima on this surface, while the pathway between them traverses a saddle point, which corresponds to the transition state. nih.gov
The primary objectives of modeling the reaction mechanisms of this compound would be:
Identification of Stationary Points: This includes locating the equilibrium geometries of the reactant(s), product(s), and any intermediates, as well as the transition state structures that connect them.
Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction path downhill from the transition state to connect it to the corresponding reactant and product, confirming that the located transition state indeed links the intended species. nih.gov
For instance, in reactions involving phenolic compounds, such as oxidation or electrophilic substitution, computational models can help distinguish between different possible mechanisms. For related phenols, theoretical analyses have been used to rationalize initial reaction steps by examining atomic partial charges, frontier electron densities, and spin densities. nih.gov
Case Study: Hypothetical Oxidation Pathways
A relevant area of investigation for this compound is its behavior as an antioxidant. The primary mechanism of action for phenolic antioxidants is often through hydrogen atom transfer (HAT) to neutralize free radicals. Computational modeling can provide detailed insights into this process.
A hypothetical study on the reaction of this compound with a model free radical, such as the hydroxyl radical (•OH), could be modeled. The reaction would proceed via the abstraction of the phenolic hydrogen, forming a stable phenoxy radical and water. The transition state for this HAT process would be a critical point of interest.
Computational chemists would use DFT methods, for example, the B3LYP functional with a suitable basis set like 6-311+G(d,p), to model this reaction. researchgate.netnih.gov The calculations would aim to locate the geometry of the transition state and determine the activation energy. A lower activation energy would imply a faster reaction rate, indicating a more potent antioxidant capacity.
Data from a Simulated Transition State Analysis
The results of such a computational investigation could be summarized in a table, providing quantitative data on the reaction's energetic profile. The table below presents hypothetical data for the hydrogen atom transfer from this compound to a hydroxyl radical, as would be generated from a DFT study.
| Parameter | Value (kcal/mol) | Description |
| ΔE | -25.8 | Overall reaction energy (exothermic) |
| Ea (forward) | 8.2 | Activation energy for the forward reaction |
| Ea (reverse) | 34.0 | Activation energy for the reverse reaction |
| ΔH | -25.1 | Enthalpy change of the reaction |
| ΔG | -26.5 | Gibbs free energy change of the reaction |
This data is illustrative and represents the type of output from a computational study.
This hypothetical data suggests that the reaction is thermodynamically favorable (negative ΔG) and has a modest activation barrier, which would be consistent with an effective radical scavenging process.
Advanced Modeling Techniques
Beyond static calculations of stationary points, more advanced techniques can be applied. Molecular dynamics (MD) simulations can be used to study the role of the solvent in the reaction mechanism, as solvent molecules can influence the stability of reactants, products, and transition states through explicit interactions. Furthermore, for complex reactions with multiple possible pathways, automated transition state searching algorithms and tools have been developed to explore the potential energy surface more comprehensively. nih.govchemrxiv.org These methods can help uncover unexpected reaction mechanisms or competing pathways that might not be intuitively obvious. mdpi.com
In-Depth Scientific Review of this compound Postponed Due to Lack of Available Research Data
A comprehensive review of the chemical reactivity and mechanistic studies of the compound this compound, intended to detail its oxidative stability, antioxidant mechanisms, and electrophilic aromatic substitution reactions, cannot be completed at this time. An extensive search of publicly available scientific literature and chemical databases has revealed a significant lack of specific research data for this particular molecule.
The planned article was structured to provide a deep dive into the chemical behavior of this compound, focusing on several key areas of its reactivity. The proposed outline included a thorough examination of its oxidative stability, with a focus on radical scavenging pathways and the role of the phenolic hydroxyl group. It also aimed to investigate its behavior in electrophilic aromatic substitution reactions, such as alkylation, acylation, and halogenation.
However, the search for relevant studies yielded information primarily on structurally related but distinct compounds. The majority of available research focuses on 2-tert-butyl-4-ethylphenol (B1222043) , 2,4-di-tert-butylphenol (B135424) (2,4-DTBP) , and the widely known antioxidant 2,6-di-tert-butyl-4-methylphenol (BHT) . These compounds feature a tert-butyl group (-C(CH₃)₃) directly attached to the aromatic ring. In contrast, the subject of the intended article, this compound, possesses a tert-butoxy group (-O-C(CH₃)₃), which consists of a tert-butyl group linked to the phenol ring via an oxygen atom, forming an ether linkage.
This structural difference is crucial and fundamentally alters the chemical properties of the molecule. For instance, the antioxidant activity of phenols is largely attributed to the hydrogen-donating ability of the hydroxyl (-OH) group. In this compound, this hydroxyl group is blocked by the bulky tert-butyl group through an ether bond, which would significantly impact its classical antioxidant mechanisms.
While general principles of the reactivity of aryl tert-butyl ethers and the electrophilic substitution of substituted phenols are well-documented, specific experimental data and mechanistic studies on this compound are not present in the accessed scientific literature. Without this specific data, a scientifically accurate and informative article adhering to the requested detailed outline cannot be generated. Further experimental research on this compound is required before a comprehensive review of its chemical reactivity can be compiled.
Chemical Reactivity and Mechanistic Studies of 2 Tert Butoxy 4 Ethylphenol
Reactions Involving the Ether Moiety
The most prominent reaction involving the ether moiety of 2-(tert-butoxy)-4-ethylphenol is its cleavage under acidic conditions. The tert-butyl ether group is susceptible to acid-catalyzed hydrolysis, a reaction that proceeds via a unimolecular nucleophilic substitution (SN1) mechanism. This is due to the formation of a stable tertiary carbocation upon protonation of the ether oxygen and subsequent cleavage of the carbon-oxygen bond.
The reaction is initiated by the protonation of the ether oxygen by a strong acid, such as hydrobromic acid (HBr) or hydroiodic acid (HI), forming a good leaving group (tert-butanol). The departure of the leaving group results in the formation of a relatively stable tert-butyl cation. This carbocation is then attacked by a nucleophile, such as a halide ion from the acid, to form a tert-butyl halide. The other product of this reaction is 4-ethylcatechol (B135975) (4-ethylbenzene-1,2-diol), assuming the phenolic hydroxyl remains intact.
The general mechanism for the acid-catalyzed cleavage of a tert-butyl phenyl ether can be summarized as follows:
Protonation of the ether oxygen: The ether oxygen is protonated by the acid.
Formation of a carbocation: The protonated ether cleaves to form a stable tert-butyl carbocation and a phenol (B47542).
Nucleophilic attack: The carbocation is attacked by a nucleophile.
It is important to note that ethers with only primary and secondary alkyl groups typically react via an SN2 mechanism, where the nucleophile attacks the less sterically hindered carbon. However, the presence of the tertiary butyl group in this compound strongly favors the SN1 pathway.
Degradation Pathways and Environmental Fate Studies (Mechanistic Focus)
The environmental persistence and transformation of this compound are of significant interest. Its degradation can be initiated by photolytic or chemical processes, leading to a variety of transformation products.
While specific studies on the photolytic degradation of this compound are not abundant, the photodegradation of structurally similar hindered phenolic antioxidants like butylated hydroxytoluene (BHT) and butylated hydroxyanisole (BHA) provides valuable insights. The photolysis of these compounds is often mediated by photosensitizers and involves reactive oxygen species (ROS).
Visible-light irradiation in the presence of a sensitizer (B1316253) like riboflavin (B1680620) can lead to the photo-oxidation of hindered phenols. The excited triplet state of the sensitizer can be quenched by the phenol through an electron transfer process, generating a semireduced sensitizer and the phenoxy radical of the antioxidant. This process can subsequently lead to the formation of superoxide (B77818) anion radicals (O₂•⁻) and singlet molecular oxygen (¹O₂), both of which can contribute to the degradation of the parent molecule. nih.gov For instance, the photodegradation of BHT is known to be mediated by both superoxide anion radicals and singlet oxygen. nih.gov
The likely photolytic degradation pathway for this compound would involve the formation of its corresponding phenoxy radical, followed by further reactions such as dimerization, disproportionation, or reaction with other radicals and oxygen to form a complex mixture of degradation products.
The chemical degradation of this compound in the environment is expected to be influenced by factors such as pH, temperature, and the presence of oxidizing agents. Studies on related alkylphenols have shown that degradation can proceed via various pathways, including oxidation and biodegradation.
While specific kinetic data for this compound is scarce, a study on the degradation of 2,4-di-tert-butylphenol (B135424) by the ultraviolet/persulfate (UV/PS) process provides a useful analogy. The degradation was found to follow pseudo-first-order kinetics, with the reaction rate being influenced by the concentration of the persulfate oxidant. researchgate.net The degradation was primarily driven by sulfate (B86663) and hydroxyl radicals. researchgate.net
The degradation of 2,4-di-tert-butylphenol was promoted by increasing the persulfate dosage but was inhibited by the presence of natural organic matter. researchgate.net The degradation products identified in that study included various hydroxylated and ring-opened species, suggesting that similar pathways could be expected for this compound under advanced oxidation processes.
Table 1: Pseudo-first-order rate constants (k_obs) for the degradation of 2,4-Di-tert-butylphenol under UV/PS process
| PS (mM) | k_obs (10⁻³ min⁻¹) |
| 0.1 | 1.8 |
| 0.2 | 3.5 |
| 0.5 | 7.9 |
| 1.0 | 13.8 |
| 2.0 | 23.1 |
Data from a study on 2,4-Di-tert-butylphenol and is presented for comparative purposes. researchgate.net
Thermal Stability and Decomposition Kinetics
Hindered phenolic antioxidants are known for their thermal stability, which is a key property for their application in various industrial processes. The thermal stability of this compound is expected to be comparable to other hindered phenols.
Thermogravimetric analysis (TGA) is a common technique used to assess the thermal stability of such compounds. Studies on other hindered phenolic antioxidants have shown that their decomposition temperatures are influenced by their molecular weight and the nature of their substituents. For example, a study on the thermal decomposition of butylated hydroxytoluene (BHT) showed that its main decomposition products were isobutene and 2-tert-butyl-4-methylphenol. nih.gov This suggests that a likely thermal decomposition pathway for this compound would involve the cleavage of the tert-butoxy (B1229062) group to form isobutene and 4-ethylcatechol.
The thermal stability of hindered phenols can also be evaluated by their oxidation induction time (OIT), which measures the time it takes for a material to begin to oxidize at a specific temperature. Higher OIT values indicate greater thermal stability.
Table 2: Thermal Decomposition Data for Related Hindered Phenolic Antioxidants
| Antioxidant | Initial Decomposition Temperature (°C) | Maximum Decomposition Temperature (°C) |
| PEA (Phenolic Acrylate Ester) | 217.30 | 296.40 |
| PPA (Phenolic Propionate Acrylate) | 288 | 296 |
| Irganox 1024 | 263 | 319 |
Data from studies on other hindered phenolic antioxidants and is presented for comparative purposes. rsc.orgresearchgate.net
The introduction of different functional groups can affect the thermal stability. For instance, increasing the molecular weight by adding long-chain substituents can enhance thermal stability. rsc.org
Advanced Derivatization Strategies for 2 Tert Butoxy 4 Ethylphenol
Functional Group Transformation of the Phenolic Hydroxyl
The phenolic hydroxyl group is the primary site for chemical modification of 2-(tert-butoxy)-4-ethylphenol. Its reactivity allows for transformations that can protect the hydroxyl functionality, alter solubility, and introduce new chemical properties.
Esterification Reactions
Esterification converts the phenolic hydroxyl group into an ester linkage, a common strategy in organic synthesis. ncert.nic.in This transformation is typically achieved by reacting the phenol (B47542) with carboxylic acids or their more reactive derivatives, such as acid anhydrides and acid chlorides. ncert.nic.inmasterorganicchemistry.com The reaction often requires a catalyst to proceed efficiently, especially with a sterically hindered phenol.
Common methods for esterification applicable to phenols include:
Fischer Esterification : This classic method involves reacting the phenol with a carboxylic acid in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com The reaction is an equilibrium, and often requires removal of water to drive it to completion. masterorganicchemistry.com
Acylation with Acid Chlorides/Anhydrides : A more efficient method involves using more reactive acylating agents. The reaction of this compound with an acid chloride or anhydride (B1165640) in the presence of a base, such as pyridine (B92270) or triethylamine (B128534), can produce the corresponding ester in high yield. organic-chemistry.org
Activated Esterification : In cases where direct methods are inefficient, activating agents can be used. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) can facilitate the reaction between a carboxylic acid and the phenol. chem-soc.siresearchgate.net Triphenylphosphine and dihalides can also activate carboxylic acids for esterification under mild conditions. chem-soc.si
Biocatalysis : Enzymes, such as lipases, can be used to catalyze esterification reactions under mild conditions, offering a green chemistry alternative. For instance, Candida antarctica lipase (B570770) B (CALB) is effective in synthesizing various phenolic esters. mdpi.com
Silylation Techniques
Silylation is a widely used technique to protect the hydroxyl group by converting it into a silyl (B83357) ether. This derivatization increases the molecule's volatility, making it more suitable for analytical techniques like gas chromatography (GC), and enhances its stability in certain chemical environments. researchgate.net The choice of silylating agent depends on the desired stability of the resulting silyl ether and the reaction conditions. researchgate.net
For a hindered phenol like this compound, stronger silylating agents or catalyzed reactions may be necessary. The general procedure involves reacting the phenol with a silylating agent, often in the presence of a base like triethylamine or pyridine to neutralize the acidic byproduct. researchgate.net
Interactive Table of Common Silylating Agents
| Silylating Agent | Abbreviation | Silyl Group Introduced | Characteristics & Applications |
|---|---|---|---|
| Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Trimethylsilyl (TMS) | A popular reagent for GC derivatization, reacting efficiently with hydroxyl groups. nih.gov |
| N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide | MTBSTFA | tert-Butyldimethylsilyl (TBDMS) | Forms TBDMS ethers, which are significantly more stable to hydrolysis than TMS ethers, useful for multi-step synthesis. researchgate.netnih.gov |
| Trimethylchlorosilane | TMCS | Trimethylsilyl (TMS) | Often used with a base (e.g., triethylamine) or as a catalyst with other silylating agents like BSTFA to improve reaction efficiency, especially for hindered hydroxyl groups. researchgate.netnih.gov |
Alkylation and Acylation for Analytical Purposes
For analytical applications, particularly gas chromatography-mass spectrometry (GC-MS), derivatization is a critical step to improve the chromatographic properties of polar molecules like phenols. jfda-online.comresearchgate.net Alkylation and acylation of the phenolic hydroxyl group reduce polarity, increase volatility, and can improve thermal stability, leading to better peak shape and resolution. researchgate.net
Acylation involves the introduction of an acyl group (R-C=O). Using fluorinated anhydrides, such as trifluoroacetic anhydride (TFAA) or pentafluoropropionic anhydride (PFPA), is particularly advantageous. jfda-online.com The resulting fluoroacyl derivatives are highly volatile and exhibit enhanced detectability, especially when using an electron capture detector (ECD). jfda-online.com
Alkylation involves replacing the acidic proton of the hydroxyl group with an alkyl group. While less common for simple volatility enhancement compared to silylation or acylation, it is a valid strategy. For example, flash alkylation can be performed in the GC injection port. researchgate.net
Interactive Table of Derivatization Reagents for GC Analysis
| Reagent Type | Example Reagent | Derivative Formed | Analytical Advantage |
|---|---|---|---|
| Acylation | Pentafluoropropionic Anhydride (PFPA) | Fluoroacyl Ester | Increases volatility; highly sensitive for Electron Capture Detection (ECD). jfda-online.com |
| Acylation | N-Methyl-bis(trifluoroacetamide) (MBTFA) | Fluoroacyl Ester | Reacts rapidly under mild conditions; byproducts are volatile and inert. jfda-online.com |
| Silylation | Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Silyl Ether | Increases volatility; improves peak symmetry and resolution. nih.gov |
Formation of Complex Phenolic Structures for Enhanced Properties
Derivatization of this compound can also involve C-C or C-O bond formation to create larger, more complex molecules like biphenols or oligomers. These reactions are often used to synthesize compounds with enhanced antioxidant properties or to create building blocks for polymers. taylorfrancis.com The primary method for achieving this is through oxidative coupling. wikipedia.org
Oxidative coupling of phenols involves the oxidation of the phenol to a phenoxy radical, which can then couple with another phenol or phenoxy radical. wikipedia.org This process can be challenging to control, as it can lead to a mixture of homo-coupled and cross-coupled products, as well as different linkage positions (ortho-ortho, ortho-para, etc.). nih.govacs.org The tert-butyl group at the ortho position in this compound can help direct the coupling to the other ortho or para positions.
Key strategies for oxidative coupling include:
Metal-Catalyzed Coupling : Various transition metal complexes can catalyze the oxidative coupling of phenols. Catalysts based on copper, iron, vanadium, and ruthenium have been employed for this purpose. wikipedia.orgnih.govresearchgate.net For example, copper(I)-exchanged zeolites have been shown to efficiently catalyze the direct homocoupling of phenols. researchgate.net
Electrochemical Coupling : Anodic oxidation provides a metal- and reagent-free method for dehydrogenative coupling. nih.gov This technique can be used to form biphenols directly from substituted phenols. taylorfrancis.com
Reagent-Mediated Coupling : Strong oxidizing agents or specialized reagents can mediate the coupling. For instance, potassium persulfate (K₂S₂O₈) has been used for the oxidative cross-coupling of different phenols. acs.org Metal-free approaches using sulfoxides to mediate the reaction have also been developed, showing high selectivity for cross-coupling over homo-coupling. soton.ac.uk
These coupling reactions can transform this compound into valuable dimeric structures, such as 2,2'-methylenebis(6-tert-butyl-4-ethylphenol), a known antioxidant. nih.govkyoto-u.ac.jp
Derivatization for Spectroscopic Probes and Labeling
Modifying this compound to function as a spectroscopic probe or labeled molecule involves attaching a moiety with specific spectroscopic properties, such as a chromophore or fluorophore. This strategy allows the molecule to be detected and quantified using techniques like UV-Vis or fluorescence spectroscopy.
While specific examples for this compound are not extensively documented, the chemical principles of derivatization can be applied. A common approach is to link the phenol to a reporter molecule through an ester or ether bond.
A plausible synthetic route could involve:
Selecting a fluorophore that contains a reactive functional group, such as a carboxylic acid (e.g., carboxyfluorescein) or an alkyl halide.
Reacting the phenolic hydroxyl of this compound with the fluorophore.
If the fluorophore has a carboxylic acid group, an esterification reaction (as described in section 6.1.1) can be used to form a fluorescent ester. orgsyn.org
If the fluorophore has an alkyl halide, a Williamson ether synthesis can be employed, where the phenol is first deprotonated with a base to form a phenoxide, which then acts as a nucleophile to displace the halide, forming a stable, fluorescently-labeled ether.
Such derivatization would covalently link the spectroscopic properties of the reporter molecule to the this compound scaffold, enabling its use in various detection and imaging applications.
Applications in Advanced Materials Science and Chemical Synthesis
Role as a Chemical Intermediate in Complex Molecule Synthesis
The strategic placement of the tert-butoxy (B1229062) and ethyl groups on the phenol (B47542) ring allows 2-(Tert-butoxy)-4-ethylphenol to be a versatile precursor in multi-step synthetic processes.
One of the primary uses of this compound is as a direct chemical intermediate in the synthesis of 2,2'-Methylenebis(6-tert-butyl-4-ethylphenol), a compound commonly known as MBEP. nih.gov MBEP is a highly effective antioxidant and stabilizer, and its synthesis typically involves the condensation of two molecules of the parent phenol with a formaldehyde (B43269) source, creating a methylene (B1212753) bridge that links the two phenolic units. prepchem.com This resulting bisphenol exhibits enhanced performance and lower volatility compared to its monomeric precursor.
Table 1: Properties of 2,2'-Methylenebis(6-tert-butyl-4-ethylphenol) (MBEP)
| Property | Value | Source(s) |
| CAS Number | 88-24-4 | sigmaaldrich.com, chemspider.com |
| Molecular Formula | C25H36O2 | chemspider.com, nih.gov |
| Molecular Weight | 368.55 g/mol | sigmaaldrich.com |
| Synonyms | Antioxidant 425, Bis(3-tert-butyl-5-ethyl-2-hydroxyphenyl)methane | tcichemicals.com, nih.gov |
| Form | Powder | sigmaaldrich.com |
| Melting Point | 119-122 °C | sigmaaldrich.com |
The class of tert-butyl phenolic antioxidants (TBP-AOs) is essential for protecting polymeric materials from oxidative degradation. nih.gov The molecular structure of these compounds, particularly the bulky tert-butyl group adjacent to the hydroxyl group, is key to their function. nih.gov This steric hindrance stabilizes the resulting phenoxy radical formed during the antioxidant cycle, preventing it from engaging in further detrimental reactions. This compound serves as a foundational unit in synthesizing more complex, higher molecular weight antioxidants designed for superior performance and longevity in polymer systems. kyoto-u.ac.jpgoogle.com The synthesis often involves reactions like chloromethylation followed by condensation with other molecules to create multifunctional stabilizers. kyoto-u.ac.jp
Substituted phenols are fundamental monomers in the production of various polymers, including phenolic resins, epoxy resins, and polycarbonates. penpet.comindustrialchemicals.gov.au this compound can be used as a building block or a chain terminator in polymerization processes. penpet.com When incorporated into the backbone of a resin or polymer, it imparts inherent antioxidant and thermal stability properties to the final material. tcichemicals.com Its derivative, MBEP, is specifically noted for its application as a resin stabilizer. tcichemicals.com
Application as a Stabilizer in Various Materials
The inherent antioxidant capability of this compound allows for its direct use or as a precursor to stabilizers in materials that are susceptible to degradation from heat, oxygen, and light.
Tert-butylated phenols are widely employed as additives to enhance the oxidative stability of fuels and lubricants. nih.govresearchgate.net The hydrophobic nature imparted by the alkyl groups, including the tert-butoxy and ethyl groups, makes them highly soluble in non-polar environments like hydrocarbon-based oils and fuels. nih.gov Their presence inhibits the formation of gums, sludge, and other degradation products that can impair performance and engine life. researchgate.net
Hindered phenolic antioxidants are critical components in the formulation of adhesives, sealants, and coatings to prevent thermal degradation during processing and throughout the service life of the product. nih.gov Polymers based on substituted phenols like 4-tert-butylphenol (B1678320) are used commercially in paints, coatings, and adhesives. industrialchemicals.gov.au The integration of this compound or its derivatives into these formulations protects the material's integrity, ensuring long-term adhesion, flexibility, and appearance.
Contribution to the Synthesis of Agrochemicals and Specialty Chemicals
The strategic placement of the tert-butoxy and ethyl groups on the phenol ring makes this compound a versatile precursor in the synthesis of a range of agrochemicals and specialty chemicals. The tert-butoxy group, in particular, can serve as a sterically hindering and a protective group, which can be selectively removed under specific conditions to yield the free phenol.
In the realm of agrochemicals, substituted phenols are crucial components in a variety of pesticides, including herbicides, insecticides, and fungicides. While direct synthesis of commercial agrochemicals using this compound is not extensively documented in publicly available literature, its structural motifs are present in several active compounds. For instance, the related compound 2,4-di-tert-butylphenol (B135424) has been identified as having antifungal properties against agriculturally significant pathogens like Fusarium oxysporum. nih.gov This suggests that derivatives of this compound could be explored for similar bioactivities.
A key application of the closely related compound, 2-tert-butyl-4-ethylphenol (B1222043), is as a chemical intermediate for the production of the antioxidant 2,2'-Methylenebis(6-t-butyl-4-ethylphenol). nih.gov The synthesis of this bisphenol involves the condensation of two molecules of the substituted phenol with formaldehyde. The presence of the tert-butyl group directs the condensation to the ortho position relative to the hydroxyl group.
The tert-butoxy group in this compound can act as a temporary protecting group for the phenolic hydroxyl. This is particularly useful in multi-step organic syntheses where the reactivity of the hydroxyl group needs to be masked while other transformations are carried out on the molecule. A patent for the synthesis of the miticide Cyflumetofen describes an intermediate, 2-(4-tert-butyl-phenyl)malonic mononitrile (2-methoxy) ethyl ester, which highlights the importance of the substituted phenyl moiety in modern pesticide development. google.com
The synthesis of specialty chemicals, particularly antioxidants, represents another significant area of application. Hindered phenols, characterized by bulky alkyl groups ortho to the hydroxyl group, are highly effective radical scavengers and are widely used as antioxidants in plastics, elastomers, and lubricants. nih.gov The structure of this compound, upon de-tert-butylation to 2-tert-butyl-4-ethylphenol, provides the necessary structural features of a hindered phenol antioxidant.
| Related Compound | Application/Finding | Reference |
| 2,4-di-tert-butylphenol | Antifungal activity against Fusarium oxysporum | nih.gov |
| 2-tert-Butyl-4-ethylphenol | Intermediate for 2,2'-Methylenebis(6-t-butyl-4-ethylphenol) | nih.gov |
| 2-(4-tert-butyl-phenyl)malonic mononitrile (2-methoxy) ethyl ester | Intermediate in the synthesis of the miticide Cyflumetofen | google.com |
| Hindered Phenols | Used as antioxidants in various materials | nih.gov |
Exploration in Novel Material Formulations (e.g., Polymeric Membranes)
The incorporation of specific chemical functionalities into polymers is a key strategy for developing advanced materials with tailored properties. The structural features of this compound make it an interesting candidate for the formulation of novel polymeric materials, particularly polymeric membranes for separation processes.
While direct studies on polymeric membranes formulated with this compound are not prominent in the literature, research on related structures provides insights into its potential. Aromatic polyimides containing tert-butyl groups have been synthesized and shown to exhibit excellent gas separation properties. mdpi.com The bulky tert-butyl groups can disrupt polymer chain packing, increasing the fractional free volume and thereby enhancing gas permeability. The presence of such a group in a monomer derived from this compound could similarly be used to engineer the microstructure of polymeric membranes.
Furthermore, the phenolic hydroxyl group (after deprotection of the tert-butoxy group) offers a site for further chemical modification. For instance, it could be functionalized to introduce specific binding sites or to alter the hydrophilicity of the polymer surface. This is particularly relevant for applications in liquid separations, such as the removal of phenolic compounds from wastewater. Research on supported liquid membranes has shown that carriers with phenolic structures can facilitate the transport of phenol across the membrane. msrjournal.com
The development of functional phenolic polymers for applications such as eco-friendly thermal papers also highlights the versatility of phenol-based monomers. researchgate.net By analogy, monomers derived from this compound could be polymerized to create functional polymers with specific thermal or chemical resistance properties.
| Polymer/Membrane Type | Key Feature/Finding | Potential Relevance of this compound | Reference |
| Aromatic Polyimides | Incorporation of tert-butyl groups enhances gas separation properties. | Monomers with tert-butyl groups can improve membrane permeability. | mdpi.com |
| Supported Liquid Membranes | Phenolic carriers facilitate phenol transport. | Functionalized polymers could act as selective layers for phenol removal. | msrjournal.com |
| Functional Phenolic Polymers | Used as replacements for BPA in thermal papers. | Potential as a monomer for creating polymers with specific properties. | researchgate.net |
Environmental and Green Chemistry Perspectives
Catalytic Conversion of Biomass-Derived Feedstocks to Alkylphenols
The transition from fossil fuel-based feedstocks to renewable biomass is a cornerstone of green chemistry. Biomass, particularly lignocellulosic material, is a rich source of aromatic compounds that can serve as precursors for alkylphenols.
Lignin (B12514952), a complex polymer abundant in terrestrial biomass, is composed of phenylpropane units, making it a vast and renewable source of aromatic platform chemicals. mdpi.com The depolymerization of lignin to obtain valuable phenolic compounds is a critical step in creating a bio-based chemical industry. This process typically involves cleaving the ether linkages (such as β-O-4) that hold the polymer together. chuanhechem.com.cn
Various catalytic strategies are employed to break down lignin into a mixture of lower-molecular-weight aromatic compounds. These methods are designed to increase the yield of desirable monomers while minimizing unwanted side reactions.
Key Research Findings in Lignin Depolymerization:
| Catalyst System | Lignin Source | Key Products | Research Focus |
| Nickel supported on Layered-Double Hydroxide (Ni/LDH) | Organosolv & Ball-milled Lignin | Alkyl-aromatic products | Heterogeneous solid-base catalysis for C–O bond cleavage without external hydrogen. industrialchemicals.gov.au |
| Molybdenum on Carbon-Nitride (Mo/CN) | Kraft Lignin | Butylated hydroxytoluene (BHT), 4-propylguaiacol | Enhanced depolymerization to specific high-value phenols. nih.gov |
| Zinc/Palladium on Carbon (Zn/Pd/C) | Poplar Wood | Dihydroeugenol, 2,6-dimethoxy-4-propylphenol | One-step delignification and hydrodeoxygenation. nih.gov |
| Microbial & Enzymatic Catalysis (e.g., Sphingobium sp.) | Various Lignin Types | Vanillin, Ferulic acid | Biocatalytic cleavage of specific lignin bonds (e.g., β-O-4) under mild conditions. mdpi.comchuanhechem.com.cn |
Through these depolymerization techniques, a slate of phenolic compounds can be generated. While direct, high-yield synthesis of 4-ethylphenol (B45693) from lignin is an area of ongoing research, the production of a range of alkylphenols demonstrates the potential to source this key precursor from biomass, thereby reducing reliance on petrochemicals.
Once a mixture of phenolic compounds is obtained from lignin, further upgrading is often necessary to produce a specific isomer, such as 4-ethylphenol, which is the direct precursor for 2-tert-butyl-4-ethylphenol (B1222043). Shape-selective catalysis, often employing zeolites, is a powerful tool in green chemistry for controlling reaction selectivity and maximizing the yield of the desired product.
Zeolites are microporous aluminosilicates with a well-defined crystalline structure containing pores and channels of molecular dimensions. industrialchemicals.gov.au This unique structure allows them to discriminate between molecules based on their size and shape, influencing the reaction that takes place within their pores. There are three main types of shape selectivity: industrialchemicals.gov.au
Reactant Selectivity: Only reactants small enough to fit through the catalyst's pores can enter and react.
Product Selectivity: Only products small enough to diffuse out of the pores can be formed and recovered.
Restricted Transition-State Selectivity: Certain reactions are prevented because the required transition state is too large to form within the zeolite's cavities.
In the context of alkylphenol synthesis, shape-selective catalysts can be used to direct the alkylation of phenol (B47542) to favor a specific isomer. For instance, in the ethylation of phenol with ethanol, the use of an HMCM22 zeolite catalyst has been shown to selectively produce p-ethylphenol with yields up to 40%. osti.gov Similarly, the alkylation of phenol with tert-butanol (B103910) over zeolite catalysts is a known route to produce tert-butylphenols, where the pore structure of the zeolite influences the position of alkylation. researchgate.net By carefully selecting the zeolite catalyst, it is possible to develop a green process for producing the 4-ethylphenol intermediate with high selectivity, minimizing waste and complex separation processes associated with conventional methods that produce mixtures of isomers. osti.gov
Sustainable Synthesis Routes for 2-(Tert-butoxy)-4-ethylphenol
The conventional manufacturing process for 2-tert-butyl-4-ethylphenol involves the Friedel-Crafts alkylation of 4-ethylphenol with an alkylating agent like isobutylene (B52900), typically using a liquid acid catalyst. nih.govresearchgate.net Green chemistry principles aim to replace these hazardous and difficult-to-recycle catalysts with more sustainable alternatives.
The development of solid acid catalysts is a primary focus for the green synthesis of alkylphenols. These catalysts are non-corrosive, reusable, and easily separated from the reaction mixture, which simplifies product purification and reduces waste.
Examples of Green Catalytic Systems for Phenol Alkylation:
| Catalyst | Reactants | Target Product | Key Advantages |
| Sulfided Silica | p-Cresol, tert-butyl alcohol | 2-tert-butyl-4-methylphenol | High activity and selectivity (92%); catalyst is easily separated and reused. acs.org |
| Zeolite Beta | Phenol, tert-butyl alcohol | p-tert-butylphenol | High catalytic activity and selectivity for the desired product. researchgate.net |
| Transition Metal (La₂O₃) Doped X/Y-type Zeolite | Phenol, Isobutene | 2,4-di-tert-butylphenol (B135424) | High catalytic activity and selectivity, reducing byproducts. sigmaaldrich.com |
| Ga-FSM-16 (Gallium-modified mesoporous material) | Phenol, tert-butanol | 4-tert-butylphenol (B1678320) | High phenol conversion (80.3%) and resistance to deactivation due to large pore size. researchgate.net |
Mechanistic Understanding of Environmental Transformation Processes
Once released into the environment, synthetic phenolic compounds like 2-tert-butyl-4-ethylphenol can undergo various transformation processes. While specific degradation studies on this compound are limited, its environmental fate can be inferred from the behavior of structurally similar alkylphenols and synthetic phenolic antioxidants (SPAs). nih.gov
SPAs have been detected in various environmental compartments, including water, sediment, and even indoor dust. nih.gov A key concern is that the environmental transformation of these compounds can sometimes lead to products that are more toxic than the parent molecule. nih.gov For example, di-tert-butylphenols (DTBPs) are categorized as persistent and toxic, and they can undergo photolysis in the environment to form other compounds. industrialchemicals.gov.au
The likely environmental transformation pathways for 2-tert-butyl-4-ethylphenol include:
Atmospheric Degradation: In the atmosphere, phenolic compounds are expected to react rapidly with hydroxyl radicals, leading to degradation. For instance, 4-tert-butylphenol has a calculated atmospheric half-life of only a few hours. industrialchemicals.gov.au
Biodegradation: In soil and water, microbial degradation is a primary transformation route for phenols. Bacteria can utilize phenols as a carbon source. nih.govacademicjournals.org The typical aerobic pathway involves the initial hydroxylation of the phenol to form a catechol derivative. nih.govresearchgate.net This intermediate then undergoes ring-cleavage via either the ortho or meta pathway, eventually breaking down the aromatic structure into compounds that can enter central metabolic cycles. nih.gov However, the presence of bulky alkyl groups like tert-butyl can create steric hindrance, potentially slowing the rate of biodegradation compared to unsubstituted phenol. researchgate.net
Formation of Transformation Products: The degradation process is not always complete. Incomplete oxidation can lead to the formation of more persistent or toxic byproducts. Studies on butylated hydroxyanisole (BHA), another phenolic antioxidant, show that its transformation can lead to the formation of quinone-type products which exhibit increased ecotoxicity. chemicalbook.com It is plausible that the environmental transformation of 2-tert-butyl-4-ethylphenol could also generate benzoquinone derivatives or other intermediates with potentially adverse effects on aquatic organisms. chuanhechem.com.cnnih.gov
Understanding these transformation mechanisms is crucial for accurately assessing the environmental risk posed by 2-tert-butyl-4-ethylphenol and for designing future chemicals that degrade into benign substances.
Future Research Directions and Emerging Areas
Exploration of Structure-Activity Relationships for Novel Applications
A significant frontier in the study of 2-(tert-butoxy)-4-ethylphenol involves a systematic exploration of its structure-activity relationships (SAR). The arrangement of the tert-butoxy (B1229062) and ethyl groups on the phenol (B47542) ring dictates its chemical and biological properties. nih.gov Future research will likely focus on synthesizing a library of analogs to elucidate how modifications to its molecular structure impact its function.
Key research questions in this area include:
Alkyl Group Variation: How does changing the size and branching of the alkyl groups at the C2 and C4 positions affect antioxidant efficacy or other biological activities?
Positional Isomerism: What are the differences in activity between this compound and its isomers, such as 4-(tert-butoxy)-2-ethylphenol?
Introduction of New Functional Groups: How would the introduction of other functional groups onto the phenolic ring alter its electronic properties and reactivity?
Studies on related compounds like 2,4-di-tert-butylphenol (B135424) (2,4-DTBP) have shown that the chemical composition and structure strongly modulate endocrine-disrupting and obesogenic effects. nih.govbiorxiv.org For instance, research has demonstrated that 2,4-DTBP can bind to and activate the retinoid X receptor (RXRα), and this binding is highly dependent on the positioning of the tert-butyl groups. nih.gov Similar detailed investigations into this compound could guide the rational design of new molecules with enhanced or entirely novel applications, from improved industrial antioxidants to targeted therapeutic agents. biorxiv.org Such SAR studies could help in developing safer and more effective antioxidants for commercial use. biorxiv.org
| Research Focus Area | Key Structural Modification | Potential Impact on Activity |
| Antioxidant Efficacy | Varying size of the alkoxy group (e.g., methoxy, isopropoxy) | Altering steric hindrance around the hydroxyl group, affecting radical scavenging ability. nih.gov |
| Biological Receptor Binding | Shifting the position of the ethyl group (e.g., to C5 or C6) | Changing the molecule's shape and fit within biological targets like nuclear receptors. nih.gov |
| Polymer Stabilization | Introducing polymerizable functional groups | Allowing for covalent incorporation into polymer backbones for enhanced stability. |
| Catalytic Activity | Adding coordinating groups (e.g., phosphines, amines) | Creating novel phenol-based ligands for metal catalysis. |
Development of Highly Selective and Efficient Synthetic Methods
The primary manufacturing route for this compound likely involves the alkylation of 4-ethylphenol (B45693) with isobutylene (B52900) using a catalyst. nih.gov While effective, this method can lead to the formation of byproducts, such as positional isomers or di-alkylated phenols, which necessitates costly and complex purification steps. Future research will be directed towards the development of more selective and efficient synthetic protocols.
A key goal is to achieve high ortho-selectivity, ensuring the tert-butyl group is added exclusively at the position adjacent to the hydroxyl group. Recent advancements in catalysis, such as the use of cooperative Lewis acid and metal catalysts, have shown promise in the selective ortho-alkylation of other phenols. acs.org Applying similar strategies to the synthesis of this compound could significantly improve yield and purity. Furthermore, developing catalytic systems that are recoverable and reusable would align with the principles of green chemistry, reducing waste and improving the economic viability of the process. acs.org
Integration with Machine Learning and AI for Predictive Chemistry
The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize chemical research. nih.govrsc.org For this compound, these computational tools can be used to predict a wide range of properties and behaviors, accelerating the research and development cycle. Quantitative Structure-Activity Relationship (QSAR) models, for example, can establish mathematical relationships between molecular structure and biological or chemical activity. researchgate.netijain.org
By training deep neural networks (DNN) on datasets of known phenolic compounds, researchers can create models that predict properties like cytotoxicity, antioxidant potential, or reaction outcomes with high accuracy. ijain.orgacs.org This predictive power allows for the in silico screening of virtual libraries of this compound analogs, identifying promising candidates for specific applications before committing to their synthesis. This approach not only saves time and resources but also helps in understanding the complex mechanisms governing the compound's behavior. researchgate.netijain.org The field of predictive chemistry holds the potential to significantly accelerate the discovery and development of new applications for this and other related molecules. nih.govrsc.org
Advanced Spectroscopic Techniques for In Situ Monitoring of Reactions
Understanding the kinetics and mechanisms of the synthesis of this compound is crucial for process optimization. Advanced spectroscopic techniques that allow for in situ (in the reaction mixture) monitoring are becoming indispensable tools for this purpose. spectroscopyonline.com Techniques such as mid-infrared (IR), Raman, and fluorescence spectroscopy can provide real-time data on the concentration of reactants, intermediates, and products as a reaction progresses. spectroscopyonline.commdpi.comfrontiersin.org
For instance, an IR probe inserted directly into the reaction vessel could track the disappearance of the O-H stretch of 4-ethylphenol and the appearance of new bands corresponding to the C-O-C stretch of the tert-butoxy group. This level of detail allows for precise determination of reaction endpoints, identification of transient intermediates, and a deeper understanding of the catalytic cycle. frontiersin.org Such insights are critical for optimizing reaction conditions like temperature, pressure, and catalyst loading to maximize yield and minimize byproduct formation. spectroscopyonline.com
| Spectroscopic Technique | Information Gained | Application in Synthesis of this compound |
| Mid-Infrared (IR) Spectroscopy | Changes in functional groups and chemical bonding. frontiersin.org | Monitoring the consumption of 4-ethylphenol and the formation of the ether linkage in real-time. |
| Raman Spectroscopy | Vibrational modes of non-polar bonds and molecular backbone. spectroscopyonline.com | Tracking changes in the aromatic ring substitution pattern and catalyst structure during the reaction. |
| Fluorescence Spectroscopy | Presence of fluorescent species and changes in the electronic environment. mdpi.com | Detecting fluorescent intermediates or byproducts, providing insights into reaction pathways. |
| X-ray Absorption Spectroscopy | Oxidation state and coordination environment of metal catalysts. frontiersin.org | Elucidating the mechanism of metal-catalyzed alkylation reactions by observing the catalyst's active state. |
Cross-Disciplinary Research with Materials Engineering and Catalysis
The future of this compound is also tied to its integration into broader scientific and engineering disciplines. Its inherent antioxidant properties make it a valuable candidate for cross-disciplinary research with materials engineering. The tert-butyl group enhances the stability and solubility of phenolic compounds in non-polar environments like plastics and oils. nih.gov Future work could focus on incorporating this molecule into advanced polymer formulations to create materials with superior resistance to oxidative degradation, thereby extending their lifespan and performance.
In the field of catalysis, phenols and their derivatives are fundamental building blocks for complex molecules. nih.gov Oxidative reactions, in particular, provide an effective strategy for transforming phenols into valuable chemical feedstocks. rsc.org There is growing interest in using phenolic compounds in catalytic oxidative coupling reactions to form biaryl structures, which are important in pharmaceuticals and materials science. nih.gov Furthermore, palladium-catalyzed cross-coupling reactions are being developed for the glycosylation of phenols, opening up new avenues in life sciences. researchgate.netnih.gov Research into the catalytic transformations of this compound could lead to the discovery of novel synthetic pathways and the creation of high-value specialty chemicals.
Q & A
Q. What are the optimal synthetic routes for 2-(Tert-butoxy)-4-ethylphenol, and how can purity be maximized?
- Methodological Answer : The compound is typically synthesized via Friedel-Crafts alkylation , where tert-butoxy groups are introduced to a phenolic backbone. Key steps include:
- Catalyst selection : Use Lewis acids (e.g., AlCl₃) to facilitate electrophilic substitution .
- Reaction conditions : Maintain anhydrous conditions at 60–80°C to prevent side reactions.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol achieves >95% purity (CAS 96-70-8) .
- Yield optimization : Control stoichiometry (1:1.2 molar ratio of phenol to tert-butylating agent) and monitor reaction progress via TLC.
Q. Which analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
- GC-MS : Identifies molecular ion peaks (m/z 208.3) and fragmentation patterns .
- HPLC : Uses C18 columns with UV detection (λ = 270 nm) to assess purity and quantify degradation products .
- NMR : ¹H NMR (CDCl₃) shows characteristic signals: δ 1.35 ppm (t-Bu, 9H), δ 4.05 ppm (OCH₂), and δ 6.8–7.2 ppm (aromatic protons) .
Q. How should this compound be stored to maintain stability?
- Methodological Answer :
- Storage conditions : Keep in amber glass vials under inert gas (N₂ or Ar) at 4°C to prevent oxidation .
- Incompatibilities : Avoid contact with strong oxidizers (e.g., peroxides, HNO₃) to prevent explosive decomposition .
- Handling : Use explosion-proof equipment if handling fine powders due to dust ignition risks .
Advanced Research Questions
Q. How can contradictions in reported reaction yields for Friedel-Crafts alkylation be resolved?
- Methodological Answer : Discrepancies often arise from:
- Catalyst activity : Impure AlCl₃ or moisture contamination reduces efficacy. Use freshly sublimed AlCl₃ .
- Substrate steric effects : Bulky tert-butoxy groups may hinder reaction kinetics. Kinetic studies (e.g., variable-temperature NMR) can map steric vs. electronic influences .
- By-product analysis : Monitor ortho/para isomerization via HPLC and adjust solvent polarity (e.g., dichloromethane vs. toluene) to favor regioselectivity .
Q. What mechanistic insights explain the antioxidant properties of this compound?
- Methodological Answer :
- Radical scavenging assays : Use DPPH or ABTS assays to quantify antioxidant activity. The tert-butoxy group stabilizes phenoxy radicals, enhancing reactivity .
- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict H-atom transfer energetics and radical stabilization .
- Structure-activity relationships : Compare with analogs (e.g., 4-ethylphenol) to isolate the tert-butoxy group’s role in redox behavior .
Q. What are the environmental degradation pathways and ecotoxicological impacts of this compound?
- Methodological Answer :
- Photodegradation studies : Expose to UV light (λ = 254 nm) and analyze breakdown products (e.g., quinones) via LC-MS .
- Biodegradation assays : Use OECD 301F (manometric respirometry) to assess microbial mineralization rates in soil/water systems .
- Toxicity profiling : Conduct Daphnia magna acute toxicity tests (EC₅₀) and QSAR modeling to predict chronic aquatic hazards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
